3-(Piperidin-4-yl)-1H-indazole hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing multiple nitrogen-bearing rings. The base structure is designated as 3-(piperidin-4-yl)-1H-indazole, indicating the attachment of a piperidine ring at the 4-position to the 3-position of the indazole core. The hydrochloride designation signifies the protonated salt form, where the piperidine nitrogen accepts a proton and associates with a chloride counterion.
The molecular representation can be expressed through several chemical notation systems. The Simplified Molecular-Input Line-Entry System notation for the compound is documented as "Cl.c1(C2CCNCC2)n[nH]c2c1cccc2" for the salt form, while the canonical version appears as "N1CCC(CC1)c1n[nH]c2c1cccc2.Cl". The International Chemical Identifier string provides the most comprehensive structural description: "InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H".
Isomeric considerations for this compound primarily involve the tautomeric equilibrium within the indazole ring system. The indazole moiety can exist in two tautomeric forms: 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The nomenclature specifically designates this compound as the 1H-indazole tautomer, indicating that the hydrogen resides on the nitrogen atom at position 1 rather than position 2. This tautomeric preference significantly influences the compound's chemical properties and biological activity profiles.
X-ray Crystallographic Analysis of Molecular Geometry
While comprehensive X-ray crystallographic data for this compound is not extensively documented in the available literature, computational molecular modeling provides insights into the three-dimensional structural characteristics. The compound exhibits a rigid planar indazole ring system connected to a flexible piperidine ring through a carbon-carbon bond at the 4-position of the piperidine ring. The spatial arrangement creates distinct conformational possibilities that influence the overall molecular geometry.
The indazole ring system maintains planarity due to its aromatic character, with bond lengths and angles consistent with typical pyrazolo-benzene fused ring systems. The piperidine ring adopts a chair conformation in its most stable state, which is characteristic of saturated six-membered rings containing a single heteroatom. The connection point between the two ring systems at the piperidine 4-position creates a pseudo-axial or pseudo-equatorial orientation depending on the specific conformational state adopted by the piperidine ring.
Crystallographic analysis of related piperidine-indazole derivatives suggests that intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. The protonated piperidine nitrogen in the hydrochloride salt form likely participates in hydrogen bonding interactions with the chloride counterion, creating extended network structures within the crystal lattice. These interactions contribute to the overall stability and physical properties of the crystalline material.
Protonation State Analysis in Hydrochloride Salt Formation
The formation of the hydrochloride salt involves protonation of the basic piperidine nitrogen atom, which possesses a lone pair of electrons capable of accepting a proton. The piperidine nitrogen exhibits basic character due to its sp³ hybridization and the availability of the electron pair for coordination with acidic species. Under physiological or slightly acidic conditions, this nitrogen readily accepts a proton to form the corresponding ammonium ion.
The protonation process can be represented as a simple acid-base equilibrium where the neutral 3-(piperidin-4-yl)-1H-indazole molecule (molecular formula C₁₂H₁₅N₃, molecular weight 201.27) accepts a proton from hydrochloric acid to yield the protonated species. The resulting cationic ammonium center carries a positive charge that is balanced by the chloride anion, creating the overall neutral hydrochloride salt with molecular formula C₁₂H₁₆ClN₃.
The protonation state significantly affects the compound's physical and chemical properties, including solubility, stability, and bioavailability. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base due to the ionic character introduced by the charged nitrogen center and its chloride counterpart. This increased solubility profile makes the hydrochloride salt more suitable for pharmaceutical formulations and biological applications where aqueous solubility is essential.
Comparative Structural Analysis with Piperidine-Indazole Hybrid Derivatives
The structural characteristics of this compound can be effectively compared with related piperidine-indazole hybrid compounds to understand structure-activity relationships and identify key molecular features. Several structurally related compounds provide valuable comparative data, including 6-fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride and various substituted derivatives that maintain the core piperidine-indazole architecture.
The 6-fluoro derivative, characterized by Chemical Abstracts Service number 153025-27-5 and molecular formula C₁₂H₁₅ClFN₃, represents a close structural analog with a fluorine substituent at the 6-position of the indazole ring. This modification introduces electronic effects that can influence both the physical properties and biological activity of the compound while maintaining the fundamental structural framework. The molecular weight of this fluorinated analog is 255.72 grams per mole, reflecting the additional mass contribution of the fluorine atom.
Comparative analysis reveals that structural modifications within the piperidine-indazole framework can significantly impact molecular properties. For instance, the dihydrochloride salt form of 3-(piperidin-4-yl)-1H-indazole, with Chemical Abstracts Service number 2197054-90-1 and molecular weight 274.19 grams per mole, contains two protonated sites and two chloride counterions. This bis-protonated form likely involves protonation of both the piperidine nitrogen and one of the indazole nitrogen atoms, creating a dications species with enhanced water solubility but potentially different biological activity profiles.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1416351-79-5 | C₁₂H₁₆ClN₃ | 237.73 | Standard piperidine-indazole hybrid |
| 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride | 153025-27-5 | C₁₂H₁₅ClFN₃ | 255.72 | Fluorine substitution at position 6 |
| 3-(Piperidin-4-yl)-1H-indazole dihydrochloride | 2197054-90-1 | C₁₂H₁₇Cl₂N₃ | 274.19 | Bis-protonated form |
| 3-(Piperidin-4-yl)-1H-indazole (free base) | 133455-10-4 | C₁₂H₁₅N₃ | 201.27 | Unprotonated base form |
The positional isomerism within the piperidine ring attachment also provides important structural insights. While the 4-position attachment represents the most common configuration, alternative attachment points on the piperidine ring can create different spatial orientations and conformational preferences. These structural variations influence the overall three-dimensional shape of the molecule and its ability to interact with biological targets or participate in specific chemical reactions.
Properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUBDFRZBSXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735240 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416351-79-5 | |
| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) are used in some synthetic variations, especially in cross-coupling reactions to attach aryl groups or heterocycles to the indazole scaffold.
Solvents like dimethylformamide (DMF) or acetonitrile are preferred for their polar aprotic nature, facilitating nucleophilic substitution.
Temperature control is essential, with typical alkylation steps conducted at moderate temperatures (40–60°C) to optimize yield and minimize side reactions.
Protecting groups such as Boc (tert-butyloxycarbonyl) may be used on piperidine amines to prevent undesired reactions during synthesis.
Industrial Production Methods
Industrial-scale synthesis often employs:
Batch or Continuous Flow Reactors: Continuous flow processes improve heat and mass transfer, allowing better control over reaction parameters and scalability.
Catalyst Optimization: Use of catalysts and optimized reaction conditions enhances yield and purity.
Process Analytical Technology (PAT): Techniques like in-line Fourier-transform infrared spectroscopy (FTIR) are used for real-time monitoring to ensure consistent product quality.
Safety and Hazard Assessments: Especially important for exothermic steps such as alkylation.
Analytical Techniques for Quality Control
To confirm the structural integrity and purity of 3-(piperidin-4-yl)-1H-indazole hydrochloride, the following analytical methods are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirms ring connectivity and structure |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity (>95%) |
| Mass Spectrometry (MS) | Confirms molecular weight |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress |
| X-ray Crystallography | Resolves stereochemical details if crystalline |
Detailed Research Findings and Optimization Strategies
Yield Improvement: Low yields in the alkylation step can be addressed by optimizing solvent choice (polar aprotic solvents like acetonitrile), temperature control, and catalyst selection (e.g., potassium iodide as a catalyst in Finkelstein-type reactions).
Salt Form Advantages: The hydrochloride salt form significantly improves aqueous solubility and bioavailability compared to the free base, which tends to have better lipid membrane permeability but lower stability.
Metabolic Stability Enhancements: Structural modifications such as introducing electron-withdrawing groups (e.g., trifluoromethyl at position 5 of the indazole) or deuterium labeling at metabolically vulnerable sites can enhance metabolic stability.
Scale-Up Considerations: Transitioning from laboratory to pilot scale involves optimizing crystallization conditions to maintain polymorphic purity and employing continuous flow reactors to improve efficiency.
Summary Table of Preparation Parameters
| Step | Method/Condition | Notes |
|---|---|---|
| Indazole Core Formation | Cyclization of hydrazine derivatives under acidic/basic conditions | Avoid side reactions, critical pH control |
| Piperidine Introduction | Alkylation or acylation using nucleophilic substitution | Use of polar aprotic solvents, moderate temperature (40–60°C) |
| Catalyst Use | Pd(PPh₃)₄ in cross-coupling reactions | Enhances coupling efficiency |
| Salt Formation | Reaction with HCl to form hydrochloride salt | Improves solubility and stability |
| Purification | Silica gel column chromatography | Ensures >95% purity |
| Industrial Scale-Up | Continuous flow reactors, PAT monitoring | Enhances yield, safety, and reproducibility |
Chemical Reactions Analysis
Substitution Reactions
The piperidine nitrogen and indazole ring participate in nucleophilic/electrophilic substitutions:
Reductive Amination
The secondary amine undergoes reductive amination with ketones or aldehydes:
Example : Reaction with oxetan-3-one under acidic conditions:
-
Conditions : 90°C, 2 hours
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Product : 5-Chloro-6-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazole
Alkylation
The piperidine nitrogen is alkylated using alkyl halides:
Example : Reaction with propargyl bromide:
-
Conditions : Ambient temperature, 12 hours
Oxidation
The indazole ring is susceptible to oxidation:
-
Reagents : KMnO4 (acidic conditions) or CrO3
-
Products : Hydroxylated or carbonyl-containing derivatives
Reduction
Catalytic hydrogenation reduces unsaturated bonds:
Nucleophilic Ring-Opening Reactions
The indazole ring undergoes nucleophilic attack under specific conditions:
Example : Reaction with thiolate or alkoxide nucleophiles:
-
Conditions : Reflux in THF
Acylation and Carbamate Formation
The piperidine amine reacts with acyl chlorides or carbonylating agents:
Example : Reaction with oxalyl chloride:
-
Conditions : Chloroform, 18 hours
-
Product : Acid chloride intermediate, further reacting to form thioesters
Cross-Coupling Reactions
The indazole core participates in metal-catalyzed couplings:
Example : Suzuki-Miyaura coupling:
-
Conditions : Dioxane/water, 80°C
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes pH-dependent equilibria:
-
Deprotonation : Treatment with Na2CO3 yields the free base (3-(piperidin-4-yl)-1H-indazole)
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Reprotonation : HCl in EtOH regenerates the hydrochloride salt
Comparative Reactivity Table
Mechanistic Insights
-
Reductive Amination : Proceeds via imine formation followed by borohydride reduction .
-
Ring-Opening : Driven by electron-deficient indazole carbons attacking nucleophiles .
-
Cross-Coupling : Requires palladium catalysis to activate C–H bonds .
Stability and Side Reactions
Scientific Research Applications
Neuropharmacological Applications
One of the primary applications of 3-(Piperidin-4-yl)-1H-indazole hydrochloride is in the field of neuropharmacology. It has been identified as a lead compound for developing drugs targeting neurological disorders such as:
- Alzheimer's Disease : The compound shows promise as a partial agonist of nicotinic acetylcholine receptors, which are implicated in cognitive functions. Research indicates that compounds acting on these receptors may help alleviate symptoms associated with Alzheimer's disease .
- Schizophrenia : Similar mechanisms are being explored for schizophrenia treatment, where modulation of nicotinic receptors could improve cognitive deficits .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of this compound. These compounds have demonstrated inhibitory effects on key signaling pathways involved in tumor growth, such as the PI3K-AKT pathway. For instance, modifications to the indazole structure have yielded compounds that inhibit tumor xenografts in vivo, showcasing their potential as anticancer agents .
Research Tool
The compound serves as a valuable tool in pharmacological research due to its ability to selectively interact with various biological targets. Researchers utilize it to investigate:
- S-Adenosyl-L-Homocysteine Hydrolase (SAHase) Inhibition : Studies have shown that derivatives of this compound exhibit potent SAHase inhibitory activities, which are crucial for understanding methylation processes in cellular metabolism .
- Kinase Inhibition Studies : The compound's structural analogs have been used to explore kinase inhibition mechanisms, particularly focusing on selectivity profiles against related kinases like PKB and PKA .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for scalability. The synthesis process often includes:
- Formation of the indazole core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Hydrochloride salt formation to enhance solubility and stability.
Several case studies illustrate the applications of this compound:
- Neuropharmacological Impact : A study demonstrated that derivatives effectively modulated cognitive functions in animal models of Alzheimer's disease, showcasing improved memory retention .
- Antitumor Efficacy : Research involving xenograft models revealed that specific derivatives significantly inhibited tumor growth while maintaining low toxicity profiles .
- SAHase Inhibition : A series of amide derivatives were synthesized based on this compound, revealing IC50 values lower than established inhibitors, indicating strong potential for therapeutic development .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
3-(Piperidin-4-yl)-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to an indazole moiety, which is known for its ability to interact with various biological targets. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
This compound exhibits several mechanisms of action:
- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : Research indicates that this compound acts as a potent inhibitor of GSK-3β, a key enzyme involved in various signaling pathways related to mood disorders and neurodegenerative diseases. In vitro studies have shown that it competes effectively with ATP for binding to GSK-3β, leading to decreased phosphorylation of downstream targets involved in cellular proliferation and differentiation .
- Poly (ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have demonstrated selective inhibition of PARP-1, which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, suggesting potential applications in oncology .
Anticancer Properties
Several studies have reported the anticancer activity of this compound:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
- In vivo Efficacy : Animal models have demonstrated that treatment with this compound results in significant tumor reduction compared to control groups. For instance, a study involving xenograft models indicated that the compound effectively inhibits tumor growth by modulating key signaling pathways associated with cancer progression .
Neuroprotective Effects
The compound's ability to inhibit GSK-3β also suggests neuroprotective properties:
- Mood Disorders : Preclinical models for bipolar disorder have shown that administration of this compound leads to improved behavioral outcomes, likely due to its modulation of neurotrophic factors and reduction of neuroinflammation .
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with preliminary signs of antitumor activity observed in several participants .
- Neurodegenerative Disease Model : In a study focused on Alzheimer's disease, the compound was administered to transgenic mouse models. The results showed a reduction in amyloid plaque formation and improved cognitive function, supporting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis
| Activity | Mechanism | Target Diseases |
|---|---|---|
| Anticancer | Induction of apoptosis | Various cancers (breast, colon) |
| Neuroprotection | Inhibition of GSK-3β | Bipolar disorder, Alzheimer's disease |
| DNA Repair Modulation | Inhibition of PARP | Cancer therapy |
Q & A
Q. How does the hydrochloride salt form influence the compound’s crystallinity and bioavailability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
